molecular formula C12H17BrN2 B1441063 1-(5-Bromo-3-methyl-2-pyridinyl)azepane CAS No. 1220017-05-9

1-(5-Bromo-3-methyl-2-pyridinyl)azepane

Cat. No. B1441063
CAS RN: 1220017-05-9
M. Wt: 269.18 g/mol
InChI Key: GWGWFRKNWMTQMU-UHFFFAOYSA-N
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Description

“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is a chemical compound with the formula C₁₂H₁₇BrN₂ . It has an average mass of 269.181 Da and a monoisotopic mass of 268.057495 Da .


Molecular Structure Analysis

The InChI code for “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is 1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 .


Physical And Chemical Properties Analysis

“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” has a molecular formula of C12H17BrN2 . It has an average mass of 269.181 Da and a monoisotopic mass of 268.057495 Da .

Scientific Research Applications

Pharmacology

In pharmacology, “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its bromine atom can act as a good leaving group in nucleophilic substitution reactions, making it a versatile intermediate in drug design and development .

Organic Synthesis

Organic chemists value “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” for its reactivity in synthesis pathways. It’s used in the preparation of complex organic compounds through reactions such as palladium-catalyzed coupling or as a precursor in the synthesis of heterocyclic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of small molecule libraries that are screened for biological activity. It serves as a key scaffold in the development of new therapeutic agents, particularly in the realm of central nervous system disorders and as a potential ligand for various receptors .

Biochemistry

Biochemists study “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” for its biochemical properties and interactions. It may be used as a probe to understand enzyme-substrate interactions or to modify peptides and proteins for research into disease mechanisms .

Materials Science

“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” finds applications in materials science as a precursor for the synthesis of organic electronic materials. Its incorporation into polymers or small molecules can impart desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) or solar cells .

Chemical Engineering

In chemical engineering, this compound’s role extends to process development and optimization. It’s involved in studies related to reaction kinetics, process scale-up, and the development of environmentally friendly synthetic routes .

Safety and Hazards

“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is classified as an irritant .

properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-8-11(13)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGWFRKNWMTQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219720
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-3-methyl-2-pyridinyl)azepane

CAS RN

1220017-05-9
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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